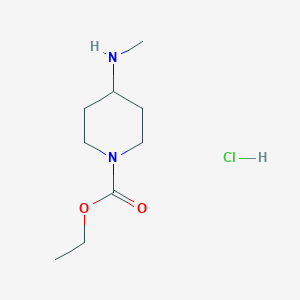

Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride belongs to the class of organic compounds known as piperidinecarboxylic acids . These are compounds containing a piperidine ring which bears a carboxylic acid group .

Synthesis Analysis

Ethyl 4-amino-1-piperidinecarboxylate (1-Carbethoxy-4-aminopiperidine) was used in the synthesis of quinolin-2 (1 H)-one derivatives . It was also used as a reactant for the synthesis of Milrinone analogs to analyze effects on intracellular calcium increase in cardiac cells .Molecular Structure Analysis

The molecular formula of Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride is C9H18N2O2 . The InChI Code is 1S/C9H18N2O2/c1-3-13-9(12)11-6-4-8(10-2)5-7-11/h8,10H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis

Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride has a molecular weight of 186.25 . It is a colorless to yellow liquid .Wissenschaftliche Forschungsanwendungen

Anti-Acetylcholinesterase Activity

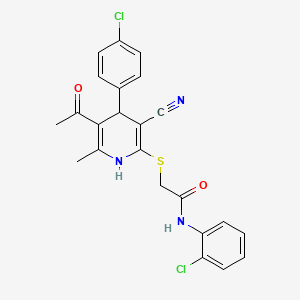

Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride derivatives exhibit potent anti-acetylcholinesterase (anti-AChE) activity. Substituting the benzamide with bulky moieties and introducing alkyl or phenyl groups at the nitrogen atom of benzamide significantly enhance this activity. These compounds, like 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, are potent inhibitors of acetylcholinesterase, making them potential candidates for antidementia agents (Sugimoto et al., 1990), (Sugimoto et al., 1992).

Synthesis Research

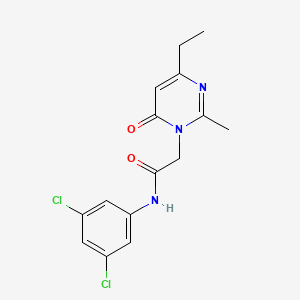

Research in synthesizing various derivatives of ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride includes the development of novel methods and exploration of different intermediates. Studies have focused on synthesizing key intermediates for the production of potent proteinkinase inhibitors, exploring stereospecific microbial reduction, and investigating direct amidation processes (Zheng Rui, 2010), (Hao et al., 2011), (Guo et al., 2006).

Anticancer Research

Several derivatives of ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride have been synthesized and evaluated for their anticancer properties. This research includes the development of novel compounds and assessment of their cytotoxicity towards various cancer cell lines (Dimmock et al., 1998), (Rehman et al., 2018).

Other Applications

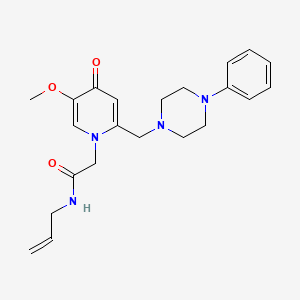

Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride and its derivatives have been investigated in various other contexts, such as the development of GABA uptake inhibitors, exploration of their metabolic pathways in rats, and studies on their crystal and molecular structures. These research efforts expand the understanding of the compound's potential in different therapeutic and chemical applications (Zhang et al., 2007), (Jiang et al., 2007), (Szafran et al., 2007).

Safety and Hazards

The safety information for Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride indicates that it has the GHS07 pictogram. The signal word is “Warning”. The hazard statements include H315, H319, and H335. The precautionary statements include P261, P280, P305+P351+P338, P304+P340, P405, and P501A .

Eigenschaften

IUPAC Name |

ethyl 4-(methylamino)piperidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2.ClH/c1-3-13-9(12)11-6-4-8(10-2)5-7-11;/h8,10H,3-7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDLDXHPSPHVLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)NC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-(methylamino)piperidine-1-carboxylate hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(6-(methylthio)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2452313.png)

![ethyl 5-{2-[2-oxo-2-(1-pyrrolidinyl)acetyl]-1H-pyrrol-1-yl}-1-phenyl-1H-pyrazole-4-carboxylate](/img/structure/B2452314.png)

![3-(Propan-2-yl)-2-azaspiro[3.4]oct-6-en-1-one](/img/structure/B2452318.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2452321.png)

![2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]propanamide](/img/structure/B2452324.png)

![1-(1,2,5-Thiadiazol-3-yl)-4-[4-(trifluoromethoxy)benzoyl]piperazine](/img/structure/B2452326.png)

![N-(2-methoxyphenyl)-2-[[2-[2-(5-methylimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetamide](/img/structure/B2452331.png)

![3-(4-fluorobenzyl)-8-(2-hydroxyphenyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2452334.png)

![N-isobutyl-3-[1-({2-[(3-methylbutyl)amino]-2-oxoethyl}thio)-5-oxo[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]propanamide](/img/structure/B2452335.png)